molecular formula C16H14O2 B1581315 1,4-Dimethoxyanthracene CAS No. 13076-29-4

1,4-Dimethoxyanthracene

Cat. No. B1581315
CAS RN: 13076-29-4
M. Wt: 238.28 g/mol
InChI Key: YCTBFSAWJWMRGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The two methoxy groups on DMA adopt a syn-geometry and lie in the anthracene plane .

Scientific Research Applications

Crystal Structure Analysis

1,4-Dimethoxyanthracene has been studied for its unique crystal structures. Takimiya et al. (2020) conducted a systematic investigation of dimethoxyanthracenes, including 1,4-Dimethoxyanthracene. They found that the methoxy group positions significantly influence the packing structure of these compounds. This insight is crucial for designing packing structures of π-conjugated molecules, which are important in materials science and organic electronics (Takimiya et al., 2020).

Organic Semiconductor Research

The synthesis and properties of 9,10-anthraquinone and 9,10-dimethoxyanthracene derivatives have been explored for their potential in molecular electronics. Seidel et al. (2013) focused on creating π-conjugated compounds with thiophene terminated side arms, analyzing their electrochemical properties and potential as redox-active switches in electronic devices. This research is significant for advancing molecular electronic technologies (Seidel et al., 2013).

Photorelaxation Processes

Hiroyuki Matsukizono and colleagues (2008) developed lipophilic, linear iron(II) 1,2,4-triazole complexes with 9,10-dimethoxyanthracene-2-sulfonate counter ions. These complexes, dispersed as nanofibers, demonstrated dynamic spin conversion characteristics and influenced the photorelaxation process of accumulated counter ions. This research contributes to the understanding of spin conversion in solution and its effect on photorelaxation processes, with implications for photochemistry and materials science (Matsukizono et al., 2008).

properties

IUPAC Name

1,4-dimethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-7-8-16(18-2)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTBFSAWJWMRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065343
Record name 1,4-Dimethoxyanthracene
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxyanthracene

CAS RN

13076-29-4
Record name 1,4-Dimethoxyanthracene
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URL https://commonchemistry.cas.org/detail?cas_rn=13076-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthracene, 1,4-dimethoxy-
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Record name 1,4-Dimethoxyanthracene
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Record name Anthracene, 1,4-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Dimethoxyanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0.275 g (11.0 mmol) of pre-washed (with distilled diethyl ether) sodium hydride under argon were added 1.00 g (4.80 mmol) of 1,4-dihydroxyanthracene, 0.75 mL (12.0 mmol) of iodomethane, and 10 mL of DMF (distilled over CaH2). The solution was stirred at 25° C. for 1.5 h, diluted with 20 mL of water, and acidified with 6 N HCl (pH ˜2). The mixture was extracted three times with ethyl acetate, and the combined extract was washed twice with water, and brine, dried (MgSO4), concentrated to give 1.07 g (94% yield) of compound 2. Recrystallization from ether:hexane (1:1) gave 0.89 g (78% yield) of yellow solids: mp 132-133° C. (Lit.6 134-136° C.); MS, FAB, m/z 239 (M+1), 238 (M+); 1H NMR d 8.70 (s, 2H, C9,10H), 7,97 (dd, J=6.1, 3.6 Hz, 2H, C5,8H), 7.40 (dd, J=6.6, 3.2 Hz, 2H, C6,7H ), 6.55 (s, 2H, C2,3H), 3.97 (s, 6H, OCH3); 13C NMR d 149.5 (s, C8a,10a), 131.5 (s, C4a,9a), 128.5 (d, C9,10), 125.5 (d, C5,8), 120.7 (d, C6,7), 100.9 (d, C2,3), 55.6 (s, OCH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
LP Cao, YZ Wang, M Gao, BH Zhou - Acta Crystallographica Section …, 2007 - scripts.iucr.org
In the title compound, C16H12O4, a 9,10-anthraquinone derivative, the crystal packing is stabilized by C—H⋯O non-classical hydrogen bonds with quinone O atoms as acceptors. …
Number of citations: 5 scripts.iucr.org
AR Wartini, HA Staab… - European journal of …, 1998 - Wiley Online Library
Various radical cations, in which two terminal 1,4‐dimethoxybenzene units are anellated to [2.2]paracyclophane (2b •+ , 3b •+ ), [2.2](1,4)naphthalenophane (4d •+ ), and anthracene …
AP Krapcho, KJ Shaw, JJ Landi Jr… - The Journal of Organic …, 1984 - ACS Publications
As part of a drug development program, we report a convenient two-step synthetic sequence commencing with 1, 4-dimethoxyanthracene-9, 10-dione (2) which lends itself to the …
Number of citations: 23 pubs.acs.org
DH Hua, M Tamura, X Huang… - The Journal of …, 2002 - ACS Publications
A number of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones have been synthesized and their anticancer and antimalarial activities evaluated. A one-pot …
Number of citations: 71 pubs.acs.org
C KITAMURA, J FUJIMOTO, M OUCHI… - Analytical Sciences: X …, 2003 - jstage.jst.go.jp
The crystal structure of 1, 4-dimethoxyanthracene (DMA) was determined by a single-crystal X-ray diffraction method. DMA crystallized in the orthorhombic system, space group Pbca, …
Number of citations: 2 www.jstage.jst.go.jp
K Eswar Srikanth, K Ramaiah… - Indian Journal of …, 2020 - Springer
In this work, a promising organic semiconductor 2,6-dimethoxyanthracene (2,6-DA) molecule was widely characterized experimentally through FTIR in the region of 4000–450 cm −1 …
Number of citations: 9 link.springer.com
C Kitamura, M Hasegawa, H Ishikawa… - Bulletin of the …, 2004 - journal.csj.jp
In the Diels–Alder reaction of 1,4-dialkoxyanthracenes and maleic anhydride, which can afford syn- and anti-cycloadducts, the bridgehead methine proton of the cycloadducts has …
Number of citations: 8 www.journal.csj.jp
SMM Nor, MAHM Sukari, SSSA Azziz, WC Fah… - Molecules, 2013 - mdpi.com
Aminoanthraquinones were successfully synthesized via two reaction steps. 1,4-Dihydroxyanthraquinone (1) was first subjected to methylation, reduction and acylation to give an …
Number of citations: 29 www.mdpi.com
K Lou, AM Prior, B Wiredu, J Desper… - Journal of the American …, 2010 - ACS Publications
Cycloiptycenes are elusive and synthetically challenging molecules. We report the first synthesis of two substituted cyclododeciptycene tetraquinones via a sequence of intermolecular …
Number of citations: 24 pubs.acs.org
IJ Ocasio, PD Sullivan - Journal of the American Chemical Society, 1979 - ACS Publications
The equilibrium constants for the dissociation of cation radical ion pairs of 1, 2, 4, 5-tetramethoxybenzene, phenothiazine, and 1, 4-dimethoxyanthracene with I3-have been measured at…
Number of citations: 11 pubs.acs.org

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